4-Tert-butylthiophene-2-carbaldehyde 4-Tert-butylthiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17678444
InChI: InChI=1S/C9H12OS/c1-9(2,3)7-4-8(5-10)11-6-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol

4-Tert-butylthiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17678444

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butylthiophene-2-carbaldehyde -

Specification

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
IUPAC Name 4-tert-butylthiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H12OS/c1-9(2,3)7-4-8(5-10)11-6-7/h4-6H,1-3H3
Standard InChI Key BETLOYVNBNQTJQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=C1)C=O

Introduction

4-Tert-butylthiophene-2-carbaldehyde is an organic compound featuring a thiophene ring, which is substituted with a tert-butyl group and an aldehyde functional group. This unique structure contributes to its steric bulk, influencing its reactivity and potential biological interactions. The compound's molecular formula and weight are crucial for understanding its chemical properties and applications.

Synthesis Methods

The synthesis of 4-tert-butylthiophene-2-carbaldehyde can be achieved through various methods, although specific details are not provided in the search results. Generally, the synthesis of thiophene derivatives involves the formation of the thiophene ring followed by the introduction of the tert-butyl and aldehyde groups. Common reagents for modifying functional groups include potassium permanganate for oxidation and sodium borohydride for reduction.

Potential Applications

4-Tert-butylthiophene-2-carbaldehyde has potential applications in several fields, including pharmaceuticals and materials science. Its interaction with enzymes or receptors can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry to assess its therapeutic efficacy and safety profile.

Related Compounds

Several compounds share structural similarities with 4-tert-butylthiophene-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
5-Isobutylthiophene-2-carbaldehydeIsobutyl group instead of tert-butylSimilar reactivity patterns
5-Tert-butylthiophene-2-carboxylic acidCarboxylic acid functional groupPotentially higher acidity
Methyl 2-amino-4-tert-butylthiophene-3-carboxylateAmino group additionEnhanced biological activity
5-Methyl-1,3-oxazole-2-carbaldehydeOxazole ring instead of thiopheneDifferent biological activity profile

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